molecular formula C23H16FN3 B2928661 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-28-6

1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2928661
CAS No.: 901264-28-6
M. Wt: 353.4
InChI Key: ABYLCEAYTQAAOH-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical scaffold designed for advanced pharmaceutical research, particularly in the fields of inflammation and oncology. Pyrazolo[4,3-c]quinoline derivatives have been identified as potent inhibitors of nitric oxide (NO) production, a key signaling molecule in inflammatory pathways . Studies on closely related analogs demonstrate that these compounds exert their anti-inflammatory effects by significantly suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in response to pro-inflammatory stimuli . The specific substitution pattern on this core structure allows for fine-tuning of biological activity and potency, making it a valuable tool for investigating novel therapeutic mechanisms. Furthermore, the pyrazoloquinoline chemotype is a privileged structure in medicinal chemistry, with extensive literature supporting its investigation for a range of biological activities. Researchers can utilize this compound to probe cellular signaling pathways and develop new models for inflammatory diseases and cancer. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

1-(3-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYLCEAYTQAAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazoloquinolines have been studied extensively for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN3C_{19}H_{16}FN_3, with a molecular weight of approximately 315.35 g/mol. The structure features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit notable anticancer properties. For instance, research has shown that derivatives of pyrazoloquinolines can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study investigating the effects of similar pyrazoloquinolines on human breast cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been documented. These compounds can exhibit activity against a range of bacteria and fungi.

  • Research Findings : In vitro studies have shown that this compound displays significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to those of standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines.

  • Experimental Evidence : In animal models, treatment with pyrazoloquinolines resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .

The biological activities of this compound can be linked to several mechanisms:

  • Inhibition of Kinase Activity : Many pyrazoloquinolines act as kinase inhibitors, which are crucial in signaling pathways associated with cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a vital aspect of their anticancer activity.
  • Modulation of Immune Response : By influencing cytokine production, these compounds can modulate immune responses, providing therapeutic benefits in inflammatory diseases.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Key Research Findings

Microwave synthesis reduces reaction times (1.5 h vs. 24 h conventional) and improves yields (70–85%) for pyrazoloquinolines .

Anti-inflammatory potency is maximized with para-hydroxyphenylamino groups at C-4, achieving IC50 values <1 µM .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves cyclization of substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can react with hydrazine hydrate under controlled conditions to form the pyrazolo[4,3-c]quinoline core. Subsequent functionalization with a 3-fluorophenyl group is achieved via nucleophilic aromatic substitution or cross-coupling reactions. Key intermediates, such as 4-alkylamino-2-chloroquinoline-3-carbonitriles, are treated with NaN₃ to form tetrazolo derivatives, which undergo Staudinger-type reactions with triphenylphosphine to yield aminoquinoline intermediates. Final cyclization with hydrazine produces the target compound .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize this compound?

  • ¹H/¹³C NMR : The aromatic protons of the fluorophenyl and phenyl substituents appear as multiplets in the δ 7.2–8.6 ppm range, with coupling constants (e.g., J = 8.4 Hz for para-substituted chlorophenyl groups) aiding in structural assignment. Methyl groups (e.g., 7-methyl) resonate as singlets near δ 2.3–2.5 ppm .
  • IR : Stretching frequencies for NH (3187–3195 cm⁻¹) and C=N (1529–1564 cm⁻¹) confirm the pyrazole and quinoline moieties .
  • HRMS : Exact mass analysis (e.g., m/z 330.1606 [M+H]⁺) validates molecular composition .

Q. What is the role of hydrazine hydrate in the synthesis of pyrazolo[4,3-c]quinoline derivatives?

Hydrazine hydrate facilitates cyclization by reacting with tetrazoloquinoline intermediates to form the pyrazole ring. For instance, tetrazolo[1,5-a]quinoline-4-carbonitriles undergo Staudinger reactions with PPh₃ to generate iminophosphoranes, which hydrolyze to 2-aminoquinoline-3-carbonitriles. Fusion with hydrazine hydrate then yields 3,4-diamino-pyrazolo[4,3-c]quinoline derivatives .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software enables precise determination of bond lengths, angles, and torsional conformations. For pyrazoloquinolines, SHELXL refines hydrogen bonding (e.g., NH…O interactions) and π-stacking, critical for understanding supramolecular packing and stability. SHELXS/SHELXD can solve phase problems in twinned or high-symmetry crystals .

Q. What strategies can address low yields in cyclization steps during synthesis?

  • Optimize reaction conditions : Elevated temperatures (e.g., 120°C in DMF) and prolonged reaction times (24–48 hours) improve cyclization efficiency.
  • Catalyst screening : Copper(I) iodide or Pd catalysts enhance cross-coupling steps for aryl group introduction .
  • Protecting groups : Temporary protection of amino groups (e.g., Boc) prevents side reactions during cyclization .

Q. How does the fluorine substituent at the 3-position of the phenyl ring influence electronic properties and reactivity?

Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the aromatic ring via resonance and inductive effects. This enhances electrophilic substitution at the para position and increases metabolic stability. Computational studies (DFT) show reduced HOMO-LUMO gaps, correlating with improved bioactivity in fluorinated quinolines .

Q. What experimental designs validate the compound’s potential as a beta-glucuronidase inhibitor?

  • Enzyme assays : Measure IC₅₀ values using E. coli beta-glucuronidase and the substrate p-nitrophenyl-β-D-glucuronide.
  • Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
  • In vivo models : Assess intestinal damage reduction in mice treated with CPT-11 (irinotecan) .

Q. How can structural modifications enhance selectivity for gamma-secretase inhibition (e.g., Alzheimer’s research)?

  • SAR studies : Introduce cyclopropyl or trifluoromethylsulfonyl groups at the 4- and 5-positions to improve blood-brain barrier penetration.
  • Chiral resolution : Separate enantiomers (e.g., (R)-ELND006) to identify stereospecific interactions with the enzyme’s active site .

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